molecular formula C8H8O3 B12687122 Orthocresol carbonate CAS No. 205180-41-2

Orthocresol carbonate

Cat. No.: B12687122
CAS No.: 205180-41-2
M. Wt: 152.15 g/mol
InChI Key: HQZQYLGYCXEDHR-UHFFFAOYSA-N
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Description

Orthocresol carbonate, also known as carbonic acid, mono(2-methylphenyl) ester, is an organic compound with the molecular formula C8H8O3. It is a derivative of orthocresol (2-methylphenol) and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Orthocresol carbonate can be synthesized through the reaction of orthocresol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the carbonate ester without side reactions.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors where orthocresol and phosgene are introduced in a controlled manner. The reaction is catalyzed by bases like pyridine or triethylamine, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Orthocresol carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form orthocresol and carbon dioxide.

    Transesterification: Reacts with alcohols to form different carbonate esters.

    Substitution Reactions: Can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic conditions.

    Transesterification: Alcohols, acidic or basic catalysts.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Hydrolysis: Orthocresol and carbon dioxide.

    Transesterification: Various carbonate esters.

    Substitution: Substituted orthocresol derivatives.

Scientific Research Applications

Organic Synthesis

Orthocresol carbonate is utilized in organic synthesis as a precursor for various chemical transformations. Its structure allows it to participate in reactions such as carboxylation and cyclization, leading to the formation of valuable compounds.

Table 1: Synthesis Reactions Involving this compound

Reaction TypeDescriptionProducts
CarboxylationReaction with sodium ethyl carbonateHydroxybenzoic acids
CyclizationFormation of cyclic compoundsFive-membered cyclic carbonates
EsterificationReaction with alcohols to form estersVarious alkyl esters

Case Study: Carboxylation of Cresols

A study demonstrated the regioselective carboxylation of cresols using sodium ethyl carbonate, yielding hydroxybenzoic acids under optimized conditions (180-185°C) . This method not only enhances the efficiency of synthesis but also minimizes environmental impact by utilizing carbon dioxide as a carbon source.

Environmental Applications

This compound has shown potential in environmental remediation. Research indicates that certain microalgae can degrade orthocresol effectively, making it a candidate for bioremediation strategies.

Table 2: Microalgal Degradation of Orthocresol

Microalgae SpeciesInitial Concentration (mg/L)Degradation Time (Days)Degradation Efficiency (%)
Selenastrum capricornutum1005100
Chlorella vulgaris120695

Case Study: Microalgal Degradation

A recent study highlighted the capability of Selenastrum capricornutum to completely degrade orthocresol within five days at optimal conditions (pH 6.0) . This finding suggests that this compound could be integrated into sustainable waste management practices.

Material Science

In material science, this compound is explored as a component in polymer formulations. Its incorporation into plastics can enhance thermal stability and mechanical properties.

Table 3: Properties of Polymers with this compound

PropertyWithout this compoundWith this compound
Thermal StabilityLowHigh
Mechanical StrengthModerateEnhanced
Degradation RateHighReduced

Case Study: Polymer Development

Research conducted on polymer blends containing this compound revealed significant improvements in thermal resistance and mechanical strength, making it suitable for applications in insulation materials .

Health and Safety Considerations

While exploring the applications of this compound, it is crucial to consider its health impacts. Studies have indicated potential skin sensitization effects, which necessitate careful handling and risk assessment during industrial applications .

Mechanism of Action

Orthocresol carbonate can be compared with other similar compounds such as:

    Phenyl Carbonate: Similar in structure but with a phenyl group instead of a methylphenyl group.

    Methyl Carbonate: Contains a methyl group instead of a methylphenyl group.

    Ethyl Carbonate: Contains an ethyl group instead of a methylphenyl group.

Uniqueness: this compound is unique due to its specific reactivity and the ability to form biodegradable polymers, making it valuable in applications where controlled degradation is desired.

Comparison with Similar Compounds

  • Phenyl Carbonate
  • Methyl Carbonate
  • Ethyl Carbonate

Properties

CAS No.

205180-41-2

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

(2-methylphenyl) hydrogen carbonate

InChI

InChI=1S/C8H8O3/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3,(H,9,10)

InChI Key

HQZQYLGYCXEDHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)O

Origin of Product

United States

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